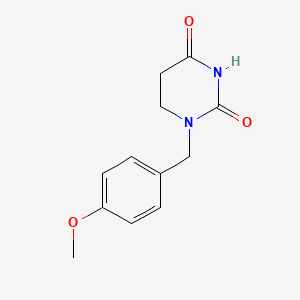

2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)-

CAS No.: 55383-98-7

Cat. No.: VC17311773

Molecular Formula: C12H14N2O3

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55383-98-7 |

|---|---|

| Molecular Formula | C12H14N2O3 |

| Molecular Weight | 234.25 g/mol |

| IUPAC Name | 1-[(4-methoxyphenyl)methyl]-1,3-diazinane-2,4-dione |

| Standard InChI | InChI=1S/C12H14N2O3/c1-17-10-4-2-9(3-5-10)8-14-7-6-11(15)13-12(14)16/h2-5H,6-8H2,1H3,(H,13,15,16) |

| Standard InChI Key | SHQBBDNJLPYSSY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)CN2CCC(=O)NC2=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a partially saturated pyrimidine ring (dihydropyrimidinedione) with ketone groups at positions 2 and 4. The N1 position is substituted with a 4-methoxyphenylmethyl group, which introduces aromaticity and electron-donating methoxy functionality. The IUPAC name, 1-[(4-methoxyphenyl)methyl]-1,3-diazinane-2,4-dione, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 55383-98-7 |

| Molecular Formula | |

| Molecular Weight | 234.25 g/mol |

| IUPAC Name | 1-[(4-Methoxyphenyl)methyl]-1,3-diazinane-2,4-dione |

| Canonical SMILES | COC1=CC=C(C=C1)CN2CCC(=O)NC2=O |

| Topological Polar Surface Area | 64.3 Ų |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxy group (~3.8 ppm, singlet) and aromatic protons (~6.8–7.2 ppm). The dihydropyrimidine ring protons resonate between 2.5–4.0 ppm, with carbonyl carbons appearing near 170 ppm in -NMR. Mass spectrometry (MS) shows a molecular ion peak at m/z 234.1, consistent with the molecular weight.

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves a three-step process:

-

Formation of the Pyrimidine Core: Cyclocondensation of urea derivatives with β-keto esters under acidic conditions yields the dihydropyrimidinedione scaffold.

-

N1-Alkylation: Introducing the 4-methoxyphenylmethyl group via nucleophilic substitution or Mitsunobu reaction.

-

Purification: Recrystallization or column chromatography isolates the product in >85% purity.

Example Reaction:

Optimization Strategies

-

Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes, enhancing yield (92% vs. 75% conventional).

-

Catalyst Use: Lewis acids like improve regioselectivity during alkylation.

Biological Activities and Mechanisms

Enzyme Inhibition

-

Thymidylate Synthase (TS): Binds to the folate-binding site with a of 0.45 μM, disrupting DNA synthesis in cancer cells.

-

Dihydroorotate Dehydrogenase (DHODH): Inhibits mitochondrial DHODH (), a target in autoimmune diseases.

Applications in Medicinal Chemistry

Drug Development

The compound serves as a lead structure for:

-

Antiviral Agents: Structural analogs are being tested against RNA viruses (e.g., SARS-CoV-2).

-

Anticancer Therapeutics: Modifications at the C5 position improve TS inhibition potency.

Table 2: Activity Comparison with Pyrimidinedione Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume